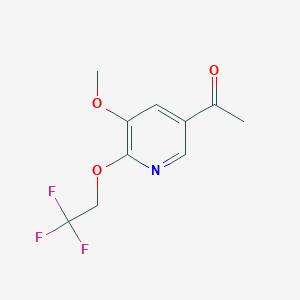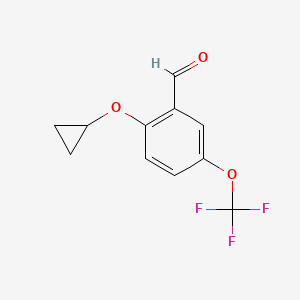
2-Biphenylylphosphorodichloridate
描述
2-Biphenylylphosphorodichloridate is a chemical compound with the molecular formula C12H9Cl2O2P It is known for its unique structure, which includes a biphenyl group attached to a dichlorophosphinic acid ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenylylphosphorodichloridate typically involves the reaction of biphenyl-2-ol with dichlorophosphinic chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure complete reaction. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
化学反应分析
Types of Reactions
2-Biphenylylphosphorodichloridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted biphenyl esters .
科学研究应用
2-Biphenylylphosphorodichloridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonic acid derivatives.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of flame retardants and plasticizers
作用机制
The mechanism of action of 2-Biphenylylphosphorodichloridate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release biphenyl-2-ol and dichlorophosphinic acid, which can further react with other molecules. The biphenyl group can interact with hydrophobic pockets in proteins, affecting their function .
相似化合物的比较
Similar Compounds
- Dichlorophosphinic acid phenyl ester
- Dichlorophosphinic acid methyl ester
- Dichlorophosphinic acid ethyl ester
Uniqueness
2-Biphenylylphosphorodichloridate is unique due to the presence of the biphenyl group, which imparts distinct hydrophobic properties and reactivity compared to other similar compounds. This makes it particularly useful in applications where hydrophobic interactions are important .
属性
分子式 |
C12H9Cl2O2P |
|---|---|
分子量 |
287.07 g/mol |
IUPAC 名称 |
1-dichlorophosphoryloxy-2-phenylbenzene |
InChI |
InChI=1S/C12H9Cl2O2P/c13-17(14,15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H |
InChI 键 |
DHDKHEFRFQLNCX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(7R,9aS)-2-(5-fluoro-2-pyrimidinyl)octahydro-2H-pyrido[1,2-a]pyrazin-7-yl]methanol](/img/structure/B8322547.png)

![tert-butyl 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-ylcarbamate](/img/structure/B8322563.png)



![Benzamide, 2-amino-N-[[4-[(5-bromopyrimidin-2-yl)oxy]3-methylphenyl]aminocarbonyl]-](/img/structure/B8322594.png)





